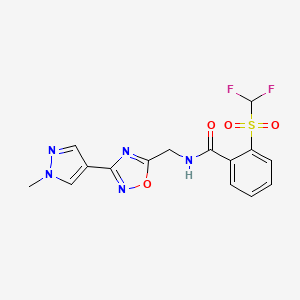

![molecular formula C16H22N4O4 B2889306 2-[4-(2-甲酰-4-硝基苯基)哌嗪-1-基]-N-丙-2-基乙酰胺 CAS No. 848299-06-9](/img/structure/B2889306.png)

2-[4-(2-甲酰-4-硝基苯基)哌嗪-1-基]-N-丙-2-基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

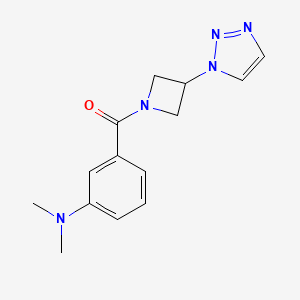

The compound “2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide” is a derivative of a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are used in a variety of applications, including as antipsychotics and antidepressants .

科学研究应用

合成和生物活性

源自 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑的哌嗪基化合物已被合成并评估其抗利什曼原虫活性。这些化合物对利什曼原虫鞭毛体和无鞭毛体形式表现出有希望的活性,突出了酰胺氮上的取代在生物活性中的作用 (Tahghighi 等人,2011).

源自抗寄生虫前体的新的杂合分子已被合成,对溶组织内阿米巴和贾第鞭毛虫表现出有效的活性。这些发现表明哌嗪基化合物在开发新的抗阿米巴和抗贾第鞭毛虫疗法中的潜力 (Saadeh 等人,2009).

晶体学和热学研究

- 对相关化合物的晶体结构和热稳定性的研究提供了对其化学性质的详细见解。例如,1-(2-氟-4-硝基苯基)-4-(丙-2-炔-1-基)哌嗪的晶体学分析揭示了分子间相互作用在稳定晶格中的重要性,这可能会影响这些化合物的溶解性和反应性 (Awasthi 等人,2014).

抗菌和抗病毒活性

- 对哌嗪衍生物的研究也发现了它们作为抗菌和抗病毒剂的潜力。例如,合成了新的哌嗪脲和硫脲衍生物,并掺入了非布司他,显示出显着的抗烟草花叶病毒 (TMV) 和抗菌活性 (Reddy 等人,2013).

作用机制

Target of Action

Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase , a key enzyme in melanin synthesis. Other piperazinyl derivatives have been found to inhibit carbonic anhydrase (CA), an enzyme crucial for many physiological functions .

Mode of Action

For instance, certain piperazinyl derivatives bind to the active site of CA, interacting with the zinc ion and three histidine residues . This interaction could inhibit the enzyme’s activity, affecting various physiological functions.

Biochemical Pathways

Tyrosinase catalyzes the conversion of tyrosine into melanin, affecting skin pigmentation . CA, on the other hand, catalyzes the reversible hydration of CO2, regulating pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .

Pharmacokinetics

For instance, certain piperazinyl derivatives have been found to exhibit acceptable pharmacokinetic profiles .

Result of Action

If it inhibits tyrosinase, it could potentially reduce melanin synthesis, affecting skin pigmentation . If it inhibits CA, it could affect various physiological functions regulated by CA .

属性

IUPAC Name |

2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-12(2)17-16(22)10-18-5-7-19(8-6-18)15-4-3-14(20(23)24)9-13(15)11-21/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHJREPPOOOUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2889228.png)

![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2889229.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide](/img/structure/B2889230.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![1-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2889240.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2889241.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)